![molecular formula C12H19N3 B1438167 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine CAS No. 1039952-75-4](/img/structure/B1438167.png)

1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine

Übersicht

Beschreibung

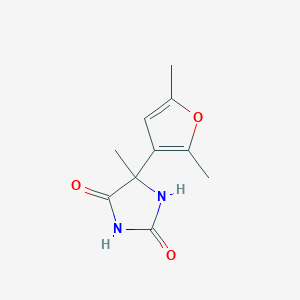

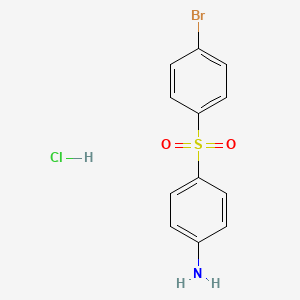

“1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine” is a chemical compound with the CAS Number 1039952-75-4 . It has a molecular weight of 205.3 and its IUPAC name is 1-[1-(4-pyridinyl)ethyl]-4-piperidinamine . This compound is typically stored at room temperature and is available in liquid form .

Molecular Structure Analysis

The molecular formula of “this compound” is C12H19N3 . The InChI Code is 1S/C12H19N3/c1-10(11-2-6-14-7-3-11)15-8-4-12(13)5-9-15/h2-3,6-7,10,12H,4-5,8-9,13H2,1H3 .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted density of 1.058±0.06 g/cm3 and a predicted boiling point of 314.2±37.0 °C . The compound is a liquid at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Development of Chiral Catalysts : A study described the synthesis of novel chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, highlighting the compound's role in stereoselective catalysis. These catalysts were prepared via a facile method, showcasing the compound's potential in organic synthesis (Tian et al., 2012).

Microwave-Assisted Synthesis : Another study reported the efficient microwave-assisted synthesis of carboxamides from ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate and primary aliphatic amines, showcasing a method that could potentially be applied to synthesize derivatives of "1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine" (Milosevic et al., 2015).

Advanced Materials and Medicinal Chemistry

Enhanced Fluorescence and Second Harmonic Generation : Research into bis-substituted dicyanoquinodimethanes, using ethylene spacer and amine functionalities related to "this compound," revealed significant properties such as strong fluorescence and second harmonic generation, indicating potential applications in materials science (Raghavaiah et al., 2016).

Anticancer Activity of Piperazine Derivatives : A study on the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives evaluated their anticancer activity. This underscores the importance of structural analogs of "this compound" in developing potential therapeutic agents (Kumar et al., 2013).

Chemical Activation and Derivative Synthesis

Chemical Activation by Formaldehyde : Research on piperidine, a related structure, focused on its activation by formaldehyde and the formation of Maillard reaction products, providing insights into the reactivity and potential applications of "this compound" in food chemistry and beyond (Nikolov & Yaylayan, 2010).

Synthesis of 1H-1,2,3-Triazole Derivatives : A method for constructing 1H-1,2,3-triazole-4-carboxylic acid derivatives with a hydrogenated pyridine fragment was shown, emphasizing the versatility of pyridine and piperidine derivatives in synthesizing structurally diverse compounds with potential biological activity (Pokhodylo, 2018).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine” are not available, piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds and are a vital cornerstone in the production of drugs . They are being utilized in different therapeutic applications, indicating a promising future in the field of drug discovery .

Wirkmechanismus

Target of Action

It is known that piperidine derivatives, which include this compound, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant agents .

Mode of Action

Piperidine derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular function .

Biochemical Pathways

Piperidine derivatives have been shown to affect a variety of biochemical pathways, leading to downstream effects such as inhibition of cell proliferation and metastasis in various types of cancers .

Pharmacokinetics

It is known that piperidine derivatives have been utilized in various therapeutic applications, suggesting that they have favorable pharmacokinetic properties .

Result of Action

Piperidine derivatives have been shown to have a variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Action Environment

It is known that the action of piperidine derivatives can be influenced by a variety of factors, including the presence of other compounds, the ph of the environment, and the temperature .

Biochemische Analyse

Biochemical Properties

1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives, including this compound, have been shown to interact with histamine H3 receptors and sigma-1 receptors, exhibiting antagonistic properties . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been found to exhibit antiproliferative activity by inhibiting tubulin polymerization, which is essential for cell division . This compound’s impact on cellular processes highlights its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperidine derivatives are known to interact with sigma-1 receptors and histamine H3 receptors, leading to significant biochemical effects . These interactions can result in the modulation of various signaling pathways and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are critical factors to consider. Studies have shown that piperidine derivatives can exhibit stable biochemical properties under controlled conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, piperidine derivatives have been shown to possess antimalarial activity at specific dosages, with higher doses potentially causing toxicity . Understanding the dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Piperidine derivatives are known to undergo metabolic transformations, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by transporters and binding proteins. Piperidine derivatives have been shown to interact with specific transporters, affecting their localization and accumulation within cells . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Piperidine derivatives are known to target specific compartments or organelles within cells, guided by targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

1-(1-pyridin-4-ylethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-10(11-2-6-14-7-3-11)15-8-4-12(13)5-9-15/h2-3,6-7,10,12H,4-5,8-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKFVHPAVOWLBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-Tert-butylphenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1438092.png)

![[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride](/img/structure/B1438094.png)

![2-[(3-Methylcyclohexyl)oxy]propanoic acid](/img/structure/B1438100.png)